molecular formula C5H3ClFN B1587791 3-Chloro-4-fluoropyridine CAS No. 883107-69-5

3-Chloro-4-fluoropyridine

Cat. No.: B1587791
CAS No.: 883107-69-5
M. Wt: 131.53 g/mol
InChI Key: UKQHXVNMBBOXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by chlorine and fluorine atoms, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and material science .

Scientific Research Applications

3-Chloro-4-fluoropyridine is utilized in several scientific research applications:

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated pyridines. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. The presence of both chlorine and fluorine atoms in the pyridine ring enhances its reactivity and allows it to participate in nucleophilic substitution reactions . These interactions are crucial for the development of new pharmaceuticals and agrochemicals.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular activities, such as the inhibition or activation of metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular functions . The presence of the chlorine and fluorine atoms in the pyridine ring enhances its binding affinity to target biomolecules, making it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s unique chemical structure allows it to participate in specific biochemical reactions, leading to the formation of biologically active metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s chemical properties allow it to be efficiently transported across cellular membranes and distributed to specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . These localization mechanisms are essential for understanding the compound’s activity and function at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-nitropyridine with potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the nitro group with a fluorine atom .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination of pyridine derivatives followed by fluorination under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-fluoropyridine is unique due to the combined presence of both chlorine and fluorine atoms, which imparts specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of diverse chemical entities .

Properties

IUPAC Name

3-chloro-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQHXVNMBBOXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392632
Record name 3-chloro-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-69-5
Record name 3-Chloro-4-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluoropyridine
Reactant of Route 2
3-Chloro-4-fluoropyridine
Reactant of Route 3
3-Chloro-4-fluoropyridine
Reactant of Route 4
3-Chloro-4-fluoropyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-fluoropyridine
Reactant of Route 6
3-Chloro-4-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.